molecular formula C18H14N6O3S B2636414 4-((5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzenesulfonamide CAS No. 2034510-67-1

4-((5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzenesulfonamide

Cat. No.: B2636414
CAS No.: 2034510-67-1
M. Wt: 394.41
InChI Key: UUOWOQAGBLMIRU-UHFFFAOYSA-N
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Description

4-((5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzenesulfonamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, a pyrimidine ring, and a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzenesulfonamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a nitrile oxide, with an amidine.

    Synthesis of the pyrimidine ring: This often involves the condensation of a β-diketone with a guanidine derivative.

    Coupling of the oxadiazole and pyrimidine rings: This step usually requires a palladium-catalyzed cross-coupling reaction.

    Introduction of the benzenesulfonamide group: This can be done via a sulfonation reaction, where the sulfonamide group is introduced to the aromatic ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups (if present) on the aromatic rings, converting them to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents such as nitric acid for nitration or halogens (chlorine, bromine) for halogenation are typical.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Nitro, halogenated, or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, it has shown potential as an anti-infective agent, particularly against resistant strains of bacteria and viruses .

Medicine

In medicine, it is being investigated for its anti-cancer properties. The compound’s ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development .

Industry

Industrially, it can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and pathways. For example, it can inhibit the activity of certain kinases involved in cell proliferation, making it effective against cancer cells. Additionally, its ability to disrupt bacterial cell wall synthesis makes it a potent anti-infective agent .

Comparison with Similar Compounds

Similar Compounds

    4-((5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzenesulfonamide: This compound is unique due to the presence of both the oxadiazole and pyrimidine rings, which are not commonly found together in other compounds.

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but may lack the pyrimidine or benzenesulfonamide groups.

    Pyrimidine derivatives: These compounds contain the pyrimidine ring but may not have the oxadiazole or benzenesulfonamide groups.

Uniqueness

The combination of the oxadiazole, pyrimidine, and benzenesulfonamide groups in a single molecule provides a unique set of chemical and biological properties. This makes the compound particularly versatile and effective in various applications, from medicinal chemistry to industrial uses .

Properties

IUPAC Name

4-[[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O3S/c19-28(25,26)14-8-6-13(7-9-14)22-17-15(10-20-11-21-17)18-23-16(24-27-18)12-4-2-1-3-5-12/h1-11H,(H2,19,25,26)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOWOQAGBLMIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=CN=C3NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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